N-benzyl-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-18-12-13-21(14-19(18)2)30-25(32)17-34-27(30)22-10-6-7-11-23(22)29(26(27)33)16-24(31)28-15-20-8-4-3-5-9-20/h3-14H,15-17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRCVCZJIMAXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide typically involves a multi-step process:
Formation of the Spiro Compound: The initial step involves the reaction of indoline-2,3-dione with 3,4-dimethylphenylamine to form a Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the spiro[indoline-3,2’-thiazolidin]-2,4’-dione core.
Benzylation: The spiro compound is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate.
Acetamidation: Finally, the benzylated product is reacted with chloroacetyl chloride in the presence of a base to introduce the acetamide group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it an interesting subject for structural and reactivity studies.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the indoline and thiazolidinone moieties suggests potential bioactivity.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Mechanism of Action
The mechanism by which N-benzyl-2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide exerts its effects is largely dependent on its interaction with biological targets. The indoline and thiazolidinone moieties can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzyl and acetamide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Spiro-Indoline-Thiazolidinone Framework
The target compound shares a spiro[indoline-3,2'-thiazolidin]-2,4'-dione core with several analogues (Table 1). Key structural variations arise from:
- Aromatic ring substituents (e.g., 3,4-dimethylphenyl, 4-fluorophenyl, chlorophenyl).
- Acetamide side-chain modifications (e.g., N-benzyl, N-(4-methylbenzyl), N-(m-tolyl)).
Table 1: Structural and Molecular Features of Analogues
Anti-Inflammatory and Analgesic Potency
- Benzothiazole-linked analogues (4a-4g) : Exhibited anti-inflammatory and antibacterial activity, with compound 5d (4-chlorophenyl substituent) showing the highest potency .
- 2-Hydroxy-N-(2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)benzamides : Demonstrated significant in vitro and in vivo anti-inflammatory activity, suggesting that electron-donating groups (e.g., hydroxyl) enhance activity .
The target compound’s 3,4-dimethylphenyl group—a strong electron-donating substituent—may improve binding affinity to inflammatory targets compared to halogenated analogues (e.g., 4-fluorophenyl in ).
Physicochemical Properties
While experimental data (e.g., melting point, solubility) are lacking for the target compound, molecular features suggest:
- Lipophilicity : The N-benzyl group increases hydrophobicity compared to N-(4-methylbenzyl) (logP ~2.5–3.0 estimated).
Conformational and Crystallographic Insights
- Dichlorophenyl-thiazole acetamide () : The dichlorophenyl and thiazole rings exhibit a dihedral angle of 61.8°, influencing intermolecular hydrogen bonding (N–H⋯N motifs) .
Biological Activity
N-benzyl-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound with notable pharmacological potential. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is represented as , with a molecular weight of approximately 370.47 g/mol. The compound features a unique spiro structure that integrates elements from indoline and thiazolidine scaffolds, which are known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Reaction of Precursors : Specific precursors are reacted under controlled conditions (70-80 °C) to yield the desired product.
- Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity.
- Solvent Selection : Solvents like DMF or DMSO are often used to optimize reaction conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives containing indoline and thiazolidine moieties can inhibit bacterial growth effectively.
Anticancer Potential
The compound's structure suggests potential anticancer activity. The mechanism may involve the modulation of key enzymes associated with cancer proliferation, such as:
- Thymidylate Synthase
- Histone Deacetylase (HDAC)
- Topoisomerase II
Molecular docking studies have demonstrated that similar compounds can bind effectively to these targets, indicating a promising avenue for cancer therapy development .
Neuroprotective Effects
Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly GABA receptors. This interaction could lead to neuroprotective effects and potential applications in treating neurological disorders .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of a series of indoline derivatives similar to this compound. The results indicated:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 12.5 | Thymidylate Synthase |
| Compound B | 15.0 | HDAC |
| Compound C | 10.0 | Topoisomerase II |
These findings suggest that structural modifications can enhance anticancer efficacy .
Anti-inflammatory Activity
Another study assessed the anti-inflammatory properties of related compounds. The results showed that certain derivatives significantly inhibited pro-inflammatory markers like TNF-α and IL-6 in macrophage cells activated by lipopolysaccharides (LPS).
| Compound | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|
| Derivative X | 5.0 | 70% |
| Derivative Y | 8.5 | 65% |
This data underscores the potential of these compounds in managing inflammatory conditions .
Q & A
Q. What are the common synthetic routes for preparing spiro[indoline-3,2'-thiazolidin]-dione derivatives, and how can they be adapted for the target compound?
- Methodological Answer : Spiro[indoline-thiazolidinone] scaffolds are typically synthesized via cyclocondensation reactions. A general approach involves:
Reacting substituted isatin derivatives with thioureas or thiosemicarbazides to form thiazolidinone rings.
Introducing acetamide side chains via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride).
For the target compound, adapt the procedure from :
- Use 1-(1,3-dioxoisoindolin-2-yl)thiourea and N-arylmaleimide in glacial acetic acid under reflux, monitored by TLC.
- Purify via recrystallization from methanol/acetone (1:1) .
Key characterization steps: IR (C=O, NH stretches), -NMR (spiro proton at δ 5.2–5.5 ppm), and mass spectrometry .
Q. How can researchers validate the structural integrity of the synthesized compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- Spectroscopy :
- - and -NMR to confirm substituent positions and spiro connectivity.
- IR for carbonyl (1680–1750 cm) and amide (3200–3350 cm) groups.
- X-ray crystallography : Resolve the spiro junction and dihedral angles (e.g., dichlorophenyl-thiazol twist: 61.8° as in ).
- Elemental analysis : Ensure ≤±0.5% deviation from theoretical values .
Q. What preliminary biological screening models are suitable for evaluating anticonvulsant activity?
- Methodological Answer : Use established seizure models:
- Pentylenetetrazole (PTZ)-induced seizures : Monitor latency to clonic-tonic seizures in mice ().
- Maximal electroshock (MES) test : Assess protection against hindlimb extension.
- GABA receptor binding assays : Quantify affinity via radioligand displacement (e.g., -muscimol).
Dose ranges: 30–100 mg/kg (in vivo), IC determination in vitro .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Methodological Answer : Apply design of experiments (DoE) and computational reaction path analysis:
- DoE : Vary solvents (DMF vs. acetic acid), temperature (reflux vs. microwave), and catalyst (triethylamine vs. DMAP).
- ICReDD framework (): Use quantum chemical calculations (e.g., DFT) to predict transition states and byproduct formation.
- Microwave-assisted synthesis (): Reduce reaction time from hours to minutes, improving yield by 15–20% .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodological Answer : Conduct a systematic analysis:
Dose-response curves : Compare ED values across models (PTZ vs. MES).
Pharmacokinetic profiling : Measure plasma/tissue concentrations to rule out bioavailability issues.
Off-target screening : Use kinase/GPCR panels to identify confounding interactions.
Example: A compound showing high GABA affinity but low in vivo efficacy may have poor blood-brain barrier penetration .
Q. What computational strategies can predict the compound’s binding mode to neurological targets?
- Methodological Answer : Combine molecular docking and dynamics:
- Docking : Use AutoDock Vina to model interactions with GABA (PDB: 6HUP). Focus on the acetamide moiety’s hydrogen bonding with α1-subunit residues.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤2.0 Å).
- Free energy calculations : Compute ΔG via MM-PBSA .
Q. How to design analogs to improve metabolic stability without compromising activity?
- Methodological Answer : Follow a structure-metabolism relationship (SMR) approach:
Metabolite identification : Incubate with liver microsomes; analyze via LC-MS.
Bioisosteric replacement : Replace labile groups (e.g., methyl with trifluoromethyl on the 3,4-dimethylphenyl ring).
Prodrug design : Mask the acetamide as an ester for sustained release.
Validate stability in simulated gastric fluid (pH 2.0) and human hepatocyte assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
